(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-azetidine-2-carboxylic acid (2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-azetidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18628396
InChI: InChI=1S/C20H19NO4/c1-12-10-21(18(12)19(22)23)20(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,23)/t12-,18+/m0/s1
SMILES:
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol

(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-azetidine-2-carboxylic acid

CAS No.:

Cat. No.: VC18628396

Molecular Formula: C20H19NO4

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-azetidine-2-carboxylic acid -

Specification

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
IUPAC Name (2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylazetidine-2-carboxylic acid
Standard InChI InChI=1S/C20H19NO4/c1-12-10-21(18(12)19(22)23)20(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,23)/t12-,18+/m0/s1
Standard InChI Key OTDFSTKXUDDEDM-KPZWWZAWSA-N
Isomeric SMILES C[C@H]1CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Features

Basic Chemical Data

The compound is characterized by the following parameters :

PropertyValue
CAS Number2664977-72-2
Molecular FormulaC₂₀H₁₉NO₄
Molecular Weight337.38 g/mol
IUPAC Name(2R,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidine-2-carboxylic acid
Purity95–97% (HPLC)
Storage Conditions-15°C to -20°C, protected from light and moisture

Stereochemistry and Functional Groups

  • Azetidine Ring: A four-membered saturated heterocycle with nitrogen at position 1, contributing to conformational rigidity .

  • Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group at N1 ensures stability during solid-phase peptide synthesis (SPPS) and allows selective deprotection under mild basic conditions (e.g., piperidine) .

  • Chiral Centers: The (2R,3S) configuration introduces stereochemical complexity, enabling precise control over peptide secondary structures .

  • Carboxylic Acid: Positioned at C2, this group facilitates peptide bond formation via standard coupling reagents .

Synthesis and Purification

Purification Techniques

  • Column Chromatography: Silica gel or reverse-phase HPLC for isolating the target compound .

  • Recrystallization: Solvent systems like ethyl acetate/hexane to enhance purity .

Applications in Peptide Synthesis

Conformational Restriction

The azetidine ring imposes torsional constraints, mimicking proline’s effects but with enhanced rigidity. This property is exploited to stabilize β-turns, α-helices, and collagen-like triple helices . For example:

  • Collagen Stability: Substitution of proline with azetidine analogs increases thermal stability in collagen-mimetic peptides .

  • Receptor Binding: Conformationally restricted peptides exhibit improved selectivity for G-protein-coupled receptors (GPCRs) .

Solid-Phase Peptide Synthesis (SPPS)

  • Fmoc Compatibility: The Fmoc group is stable under SPPS conditions but cleavable with 20% piperidine in DMF .

  • Coupling Efficiency: The C2 carboxylic acid reacts efficiently with HBTU/HOBt or DIC/Oxyma activators .

Case Study: GnRH Analog Synthesis

Cyclic gonadotropin-releasing hormone (GnRH) analogs incorporating this azetidine derivative demonstrated enhanced proteolytic resistance and binding affinity, underscoring its utility in therapeutic peptide design .

Comparative Analysis with Related Compounds

CompoundKey DifferencesApplications
1-Fmoc-azetidine-3-carboxylic acid Carboxylic acid at C3 (vs. C2)Less steric hindrance; used in linear peptide motifs
(2S,3S)-3-methylazetidine-2-carboxylic acid Opposite configuration at C2Alters peptide folding kinetics
Boc-protected azetidines Acid-labile Boc group (vs. base-labile Fmoc)Suitable for orthogonal protection strategies

Future Directions

  • Drug Discovery: Integration into macrocyclic peptides targeting undruggable proteins .

  • Material Science: Development of azetidine-based polymers with tunable rigidity .

  • Bioconjugation: Site-specific modification of antibodies or enzymes via azetidine-carboxylic acid linkages .

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